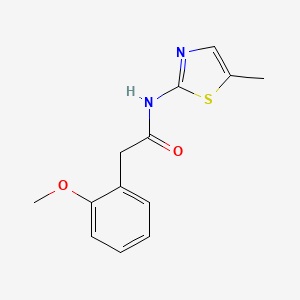
2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Vue d'ensemble
Description
The interest in acetamide derivatives, particularly those involving thiazolyl and methoxyphenyl groups, stems from their diverse biological activities and potential pharmaceutical applications. Although the specific compound "2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide" isn't directly mentioned, research into related structures provides valuable insights into their synthesis methods, molecular structure analyses, chemical reactions, and property evaluations.
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step processes under mild reaction conditions to achieve good yields. For example, the facile synthesis of novel acetamide derivatives with significant hypoglycemic activity demonstrates the strategic design and chemical synthesis approaches used in developing compounds with potential biological activities (Nikaljea, Choudharia, & Une, 2012). Similarly, the creation of compounds for cytotoxicity evaluation against various cancer cell lines highlights the diverse synthetic strategies employed to explore therapeutic potentials (Vinayak et al., 2014).
Molecular Structure Analysis
Crystal structure analysis provides insights into the conformational and geometric arrangements of acetamide derivatives. For instance, the crystal structures of certain acetamide compounds were elucidated to understand their molecular interactions and stability, which is crucial for predicting their chemical behavior and reactivity (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often lead to products with significant biological activities. Research into the synthesis and biological screening of oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, for instance, illustrates the chemical versatility of these compounds and their potential as enzyme inhibitors (Rehman et al., 2013).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting points, and crystallinity, are essential for their formulation and application in medicinal chemistry. The analysis of X-ray diffraction data and spectroscopic characterization, including IR and NMR, contributes to a comprehensive understanding of these compounds' physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, define the therapeutic potential of acetamide derivatives. Studies on their antioxidant, anti-inflammatory, and antimicrobial activities reveal the functional capabilities of these compounds and their mechanism of action at the molecular level (Koppireddi et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-8-14-13(18-9)15-12(16)7-10-5-3-4-6-11(10)17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGCTYFZJPQQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322929 | |
| Record name | 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
730986-80-8 | |
| Record name | 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5205017.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5205036.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5205041.png)
![3-phenyl-5-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5205049.png)

![2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5205060.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5205067.png)
![N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide](/img/structure/B5205074.png)


![4-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5205086.png)

![ethyl 6-methyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205117.png)